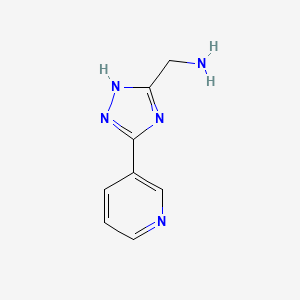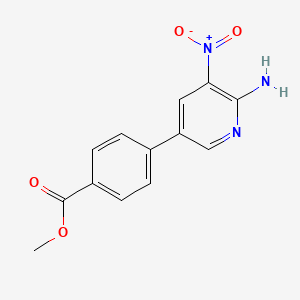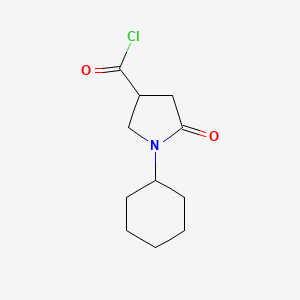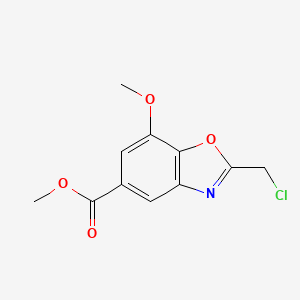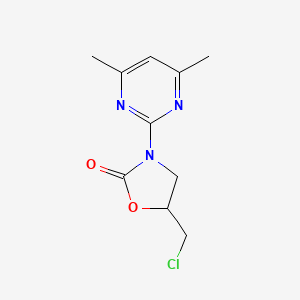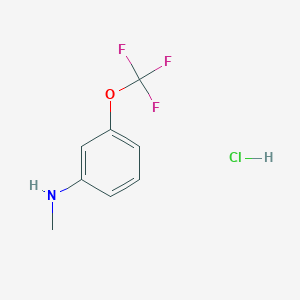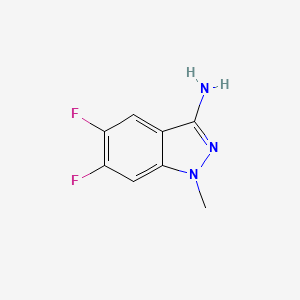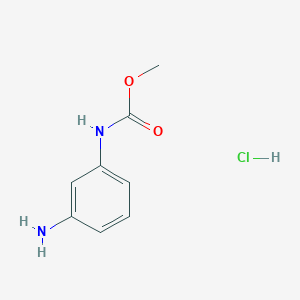![molecular formula C13H17ClN2O B1422486 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide CAS No. 1258641-30-3](/img/structure/B1422486.png)
2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide
Overview
Description
2-Chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide is an artificial compound categorized as an amide . It exhibits inhibitory properties against the enzyme acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15ClN2O . It consists of a pyrrolidine ring attached to a phenyl group and an acetamide group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 238.72 , and it has a melting point of 175 - 177 degrees Celsius .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide . This compound, also known as 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]acetamide , has a molecular weight of 252.74 g/mol and the chemical formula C₁₃H₁₇ClN₂O . Here are six unique applications:
-
Neurotransmission Modulation
-
Antibacterial and Antifungal Activity
- Summary : Researchers synthesized 2,4-disubstituted thiazole derivatives (including 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide) and evaluated their in vitro antibacterial and antifungal activities. The compound showed activity against Gram-positive bacteria (Enterococcus faecalis), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli), and yeast (Candida albicans, C. glabrata, C. krusei, C. parapsilosis) .
Safety And Hazards
The compound is classified with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for this compound could involve further exploration of its inhibitory properties against acetylcholinesterase . Given the role of this enzyme in neurotransmission, the compound could have potential applications in the treatment of conditions related to neurotransmitter imbalances .
properties
IUPAC Name |
2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-9-13(17)15-10-11-3-5-12(6-4-11)16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVZPRCUHFPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



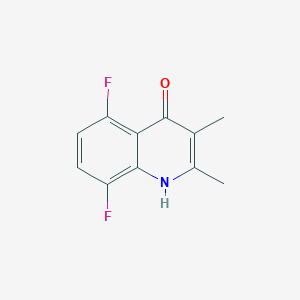
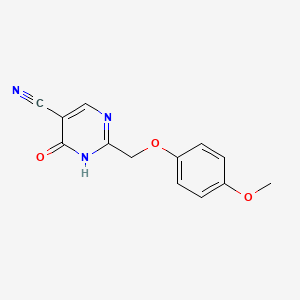
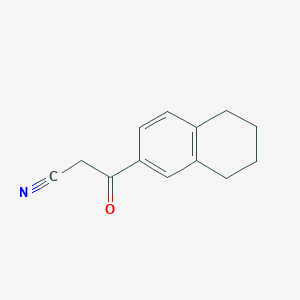
![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
